4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10-5-13(21-9-10)14(19)17-4-3-12(7-17)18-6-11(8-20-2)15-16-18/h5-6,9,12H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANJCIYPUIVAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=C(N=N3)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Pyrrolidin-3-Ol
Pyrrolidin-3-ol undergoes nitrogen acylation with 4-methylthiophene-2-carbonyl chloride under mild basic conditions. In a representative procedure:
- Reagents : Pyrrolidin-3-ol (1 eq), 4-methylthiophene-2-carbonyl chloride (1.2 eq), triethylamine (2 eq).
- Conditions : Dichloromethane, 0°C to room temperature, 12 h.
- Product : 1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-ol (Yield: 85–90%).
Tosylation and Azide Displacement
The hydroxyl group is converted to a tosylate, followed by nucleophilic displacement with sodium azide:
- Tosylation :
- Reagents : Tosyl chloride (1.5 eq), pyridine (3 eq).
- Conditions : Dichloromethane, 0°C, 2 h.
- Product : 1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl tosylate (Yield: 92%).
- Azide Formation :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne Component Preparation
Propargyl methoxymethyl ether is synthesized via Williamson ether synthesis:
Cycloaddition Reaction
The azide and alkyne undergo CuAAC under optimized conditions:
- Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).
- Solvent : tert-Butanol/water (4:1).
- Conditions : Room temperature, 12 h.
- Product : 4-(Methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole (Yield: 82%).
Alternative Pathway: Post-Cycloaddition Methylation
Hydroxymethyl Intermediate Synthesis
CuAAC with propargyl alcohol yields 4-(hydroxymethyl)-1-substituted triazole:
- Reagents : Propargyl alcohol (1.2 eq), CuI (5 mol%), DMF/4-methylpiperidine (8:2).
- Product : 4-(Hydroxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole (Yield: 75%).
Methylation of Hydroxymethyl Group
The hydroxyl group is methylated using methyl iodide:
- Reagents : Methyl iodide (2 eq), potassium carbonate (3 eq).
- Conditions : Acetone, reflux, 8 h.
- Product : 4-(Methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole (Yield: 88%).
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, triazole-H), 7.45 (d, J = 3.2 Hz, 1H, thiophene-H), 6.95 (d, J = 3.2 Hz, 1H, thiophene-H), 4.50 (s, 2H, OCH₂), 3.85–3.70 (m, 2H, pyrrolidine-H), 3.30 (s, 3H, OCH₃), 2.45 (s, 3H, SCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 144.3 (triazole-C), 136.5 (thiophene-C), 127.8 (thiophene-CH), 72.1 (OCH₂), 58.9 (OCH₃), 49.2 (pyrrolidine-C).
- HRMS (ESI) : m/z Calcd for C₁₅H₁₈N₄O₂S [M+H]⁺: 343.1225; Found: 343.1228.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct CuAAC | 82 | One-pot, regioselective | Requires stable methoxymethyl alkyne |
| Post-Cycloaddition Methylation | 88 | Avoids sensitive alkyne synthesis | Additional step increases time |
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can be oxidized, particularly at the methoxymethyl group or the thiophene ring, using reagents such as m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction reactions can target the triazole ring, utilizing reagents like lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions may occur, especially at the methoxymethyl group, using reagents like sodium hydride (NaH) and appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: : mCPBA in dichloromethane (DCM) at 0°C.
Reduction: : LiAlH₄ in tetrahydrofuran (THF) at room temperature.
Substitution: : NaH in DCM, under nitrogen atmosphere at 0°C.
Major Products Formed
Oxidized derivatives with modifications on the thiophene ring.
Reduced triazole rings leading to partially saturated triazoles.
Substituted derivatives with variations at the methoxymethyl position.
Scientific Research Applications
Chemistry
The unique structure of this compound makes it a valuable intermediate in synthesizing more complex molecules. Its ability to undergo diverse chemical reactions enables the exploration of new synthetic pathways.
Biology
In biological research, 4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to develop new drugs.
Medicine
Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory activities. It is being evaluated for its potential to treat infections and inflammatory conditions.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, such as agrochemicals and pharmaceuticals. Its incorporation into materials science is also being explored.
Mechanism of Action
The compound's biological effects are mediated through its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring enhances binding affinity to these targets, while the methoxymethyl and thiophene groups contribute to its specificity.
Comparison with Similar Compounds
Key Structural Features :
- Triazole Core : The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method .
- Methoxymethyl Group : The 4-(methoxymethyl) substituent improves solubility compared to aryl substituents like phenyl .
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related 1,2,3-triazoles with variations in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to BJ51568 .
Research Findings and Challenges
Biological Activity
The compound 4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing nitrogen atoms, which have garnered significant attention in medicinal chemistry due to their pharmacological potential.
Chemical Structure
The structure of the compound can be broken down as follows:
- Triazole Ring : A core component that imparts various biological activities.
- Methoxymethyl Group : Enhances solubility and stability.
- Pyrrolidine and Thiophene Substituents : Contribute to the compound's unique pharmacological profile.
Biological Activities
Research indicates that triazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Triazoles have shown effectiveness against various bacterial and fungal strains. For instance, studies on similar compounds indicate significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Compounds containing triazole rings have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives with similar structures have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Antiviral Properties : Some triazoles have been reported to inhibit viral replication, making them candidates for antiviral drug development. The mechanism often involves interference with viral enzymes .
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various triazole compounds on human cancer cell lines. The tested compound exhibited significant cytotoxicity with an IC50 value of 27.3 μM against T47D breast cancer cells, indicating its potential as an anticancer agent .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of triazole derivatives, revealing that certain substitutions could enhance activity against specific pathogens. The compound's structural modifications were crucial in optimizing its biological effects .
- Mechanistic Studies : Research has shown that triazoles can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial functions .
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic methodologies are most effective for constructing the 1,2,3-triazole core in this compound?
Answer:
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") is the gold standard for regioselective 1,2,3-triazole synthesis. Key steps include:
- Azide preparation : React a pyrrolidin-3-yl precursor with NaN₃ or via diazo transfer.
- Alkyne selection : Use a methoxymethyl-substituted alkyne for the desired substituent.
- Catalytic conditions : CuI (1-5 mol%) in a 1:1 THF/H₂O mixture at 50–60°C for 12–24 hours .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane).
Advanced: How can regioselectivity challenges during triazole formation be addressed in structurally complex analogs?
Answer:
Regioselectivity (1,4- vs. 1,5-triazole) is influenced by steric and electronic factors:
- Steric control : Bulky groups on the alkyne (e.g., methoxymethyl) favor 1,4-regioselectivity.
- Catalyst tuning : Replace CuI with Ru-based catalysts for alternative selectivity (noted in heterocyclic systems with electron-deficient alkynes) .
- Pre-organization : Solid-phase synthesis or templated reactions can enforce specific geometries .
- Validation : Confirm regiochemistry via NOESY NMR or X-ray diffraction .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify methoxymethyl (δ 3.3–3.5 ppm for OCH₂; δ 50–55 ppm for C-O) and triazole protons (δ 7.5–8.0 ppm). The 4-methylthiophene carbonyl group appears at δ ~165 ppm in ¹³C NMR .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
- IR : Stretching bands for triazole (C=N, ~1520 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) .
Advanced: How should researchers resolve crystallographic data discrepancies in analogs with flexible pyrrolidine rings?
Answer:
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters (ADPs) of the pyrrolidine ring. Use TWIN/BASF commands for twinned crystals .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) to identify low-energy conformers .
Basic: How to design biological activity assays targeting this compound’s potential therapeutic applications?
Answer:
- Target selection : Prioritize kinases or GPCRs, as triazole-pyrrolidine hybrids often modulate these targets .
- In vitro assays :
- Enzyme inhibition : Fluorescence polarization (FP) or TR-FRET for IC₅₀ determination.
- Cellular viability : MTT assay (48–72 hr exposure) in cancer lines (e.g., HeLa, MCF-7).
- Controls : Include a triazole-free analog to isolate scaffold-specific effects .
Advanced: How to interpret contradictory bioactivity data arising from substituent variations?
Answer:
- SAR analysis : Compare analogs with systematic substitutions (e.g., 4-methylthiophene vs. phenyl groups). Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic contributions .
- Off-target profiling : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to rule out nonspecific binding .
- Solubility correction : Normalize activity data using measured logP (e.g., shake-flask method) to account for membrane permeability differences .
Basic: What stability studies are essential for handling this compound in aqueous solutions?
Answer:
- pH stability : Incubate in buffers (pH 2–12, 37°C) for 24–48 hr. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Light sensitivity : Conduct accelerated photodegradation under ICH Q1B guidelines (UV-Vis, 1.2 million lux-hours).
- Oxidative stability : Test with H₂O₂ (0.3% v/v) to simulate in vivo oxidative stress .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP inhibition.
- Docking studies : Target the 4-methylthiophene carbonyl group in molecular dynamics (MD) simulations (e.g., GROMACS) to optimize binding to ATP pockets (e.g., EGFR kinase) .
- Metabolite prediction : Employ GLORY or Meteor Nexus to identify likely Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
